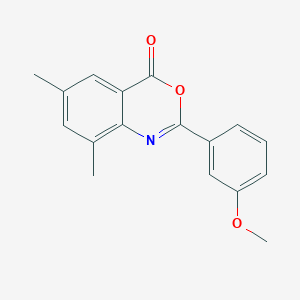
2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, also known as DIMBOA, is a natural compound that belongs to the class of benzoxazinoids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been widely studied for its potential applications in various fields, including agriculture, medicine, and food industry.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been widely studied for its potential applications in various fields, including agriculture, medicine, and food industry. In agriculture, 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to have anti-herbivore properties, which can protect plants from insect damage. In medicine, 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In the food industry, 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to have antioxidant properties, which can prevent food spoilage.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. It has also been shown to inhibit the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have antioxidant properties, which can prevent oxidative damage to cells and tissues. In addition, 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to have anti-herbivore properties, which can protect plants from insect damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is also readily available from natural sources, which makes it more cost-effective compared to other compounds. However, one of the limitations of using 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are many future directions for further research on 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, including the study of its potential applications in agriculture, medicine, and food industry. In agriculture, further research is needed to understand the mechanisms of action of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one and its potential use as a natural pesticide. In medicine, further research is needed to understand the anti-inflammatory, anti-cancer, and anti-microbial properties of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one and its potential use as a therapeutic agent. In the food industry, further research is needed to understand the antioxidant properties of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one and its potential use as a natural preservative.
Méthodes De Synthèse
2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one from plant tissues using solvents such as methanol, ethanol, or acetone. The chemical synthesis method involves the reaction of 2-amino-3-methoxybenzoic acid with acetic anhydride and dimethyl sulfate, followed by the cyclization of the resulting intermediate with phosphorus oxychloride.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-10-7-11(2)15-14(8-10)17(19)21-16(18-15)12-5-4-6-13(9-12)20-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHYXWAUNOGVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604089.png)
![4-bromo-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604090.png)
![4-({2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604093.png)
![4-({2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604094.png)
![2-fluoro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604095.png)
![4-({2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604096.png)
![2-methoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604098.png)
![3,5-dimethoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604099.png)
![4-fluoro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604101.png)
![4-methoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604102.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}-2-furamide](/img/structure/B604103.png)
![3-fluoro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604104.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B604106.png)
![N,2,2-trimethyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}propanamide](/img/structure/B604109.png)